[3-(4-Fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl]acetic acid
Overview
Description
[3-(4-Fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl]acetic acid is a useful research compound. Its molecular formula is C16H18FN3O4 and its molecular weight is 335.33 g/mol. The purity is usually 95%.
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Biological Activity
[3-(4-Fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl]acetic acid is a synthetic compound with potential applications in medicinal chemistry, particularly as an autotaxin inhibitor. The compound's unique structural features contribute to its biological activity, making it a subject of interest in various research studies.
- Molecular Formula : C16H18FN3O4
- Molecular Weight : 335.33 g/mol
- CAS Number : 1021117-39-4
- Solubility : Soluble in organic solvents; specific solubility data should be referenced for experimental conditions.
The compound is believed to function primarily as an autotaxin inhibitor. Autotaxin is an enzyme that produces lysophosphatidic acid (LPA), a bioactive lipid involved in various physiological processes including cell proliferation, migration, and survival. By inhibiting autotaxin, this compound may modulate these pathways and offer therapeutic benefits in conditions where LPA is implicated.
Biological Activity
Research indicates that this compound exhibits significant biological activity:
- Antitumor Activity : In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation markers in cellular models, suggesting potential applications in treating inflammatory diseases.
- Neuroprotective Properties : Preliminary studies indicate that this compound may protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Study | Findings |
---|---|
Study 1 | Demonstrated significant inhibition of cancer cell proliferation in MCF-7 breast cancer cells with IC50 values < 10 µM. |
Study 2 | Showed anti-inflammatory effects by decreasing TNF-alpha and IL-6 levels in LPS-stimulated macrophages. |
Study 3 | Investigated neuroprotective effects against glutamate-induced toxicity in SH-SY5Y neuronal cells, with reduced cell death rates observed. |
Properties
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O4/c17-12-3-1-11(2-4-12)9-20-14(23)16(18-15(20)24)5-7-19(8-6-16)10-13(21)22/h1-4H,5-10H2,(H,18,24)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNKHNLNWSSZKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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